molecular formula C27H27F3N2O B3927997 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide

4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B3927997
M. Wt: 452.5 g/mol
InChI Key: REIDSGGUBCJVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as a selective dopamine D1 receptor antagonist and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide involves its selective binding to dopamine D1 receptors. This binding leads to the inhibition of dopamine-mediated signaling pathways, which results in a decrease in the activity of these receptors. This mechanism of action has been shown to be effective in various studies and has led to the identification of new therapeutic targets for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a significant impact on dopamine-mediated signaling pathways, which play a crucial role in various physiological processes such as motor control, reward, and addiction. Additionally, this compound has been shown to have a potential role in the treatment of various diseases such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages and limitations for lab experiments. One of the main advantages is its selective binding to dopamine D1 receptors, which makes it a valuable tool for studying the role of these receptors in various diseases. Additionally, this compound has been shown to be effective in various studies and has led to the identification of new therapeutic targets. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully monitored during lab experiments.

Future Directions

There are several future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide. One of the main areas of focus is the identification of new therapeutic targets for various diseases such as Parkinson's disease and schizophrenia. Additionally, there is a need for further studies to determine the potential toxicity of this compound and its impact on various physiological processes. Finally, there is a need for the development of new and improved synthesis methods for this compound to facilitate its use in various scientific research applications.

Scientific Research Applications

4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of application is in the study of dopamine receptors and their role in various physiological and pathological processes. This compound has been shown to be a selective dopamine D1 receptor antagonist, which makes it a valuable tool for studying the role of this receptor in various diseases such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N2O/c28-27(29,30)24-8-4-5-9-25(24)31-26(33)23-12-10-22(11-13-23)19-32-16-14-21(15-17-32)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIDSGGUBCJVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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